molecular formula C21H26N2O4S B2921871 3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate CAS No. 1396686-93-3

3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate

Cat. No.: B2921871
CAS No.: 1396686-93-3
M. Wt: 402.51
InChI Key: IFRLNOJDKSSMMF-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate is a synthetic chemical reagent of interest in medicinal chemistry and pharmacology research, incorporating both a sulfonamide and a phenylcarbamate functional group. The structural motif of a sulfonamide linked to a hydrophobic aromatic system is a recognized pharmacophore in the design of enzyme inhibitors. Recent scientific literature highlights that compounds featuring similar sulfonamide scaffolds are being investigated as potent soluble epoxide hydrolase (sEH) inhibitors, which represent a promising approach for managing inflammatory conditions such as inflammatory bowel disease (IBD) . The phenylcarbamate moiety, on the other hand, is a versatile structure found in compounds with diverse bioactivities. Research indicates that (3-benzyl-5-hydroxyphenyl)carbamates exhibit significant in vitro and in vivo antitubercular activity against Mycobacterium tuberculosis, including multidrug-resistant strains . Furthermore, the phenylcarbamate group itself demonstrates specific chemoselective reactivity, where derivatives of primary amines can be transformed into ureas, a valuable reaction in synthetic and medicinal chemistry for constructing molecular libraries . This combination of features makes this compound a valuable compound for researchers exploring structure-activity relationships, inhibitor design, and the development of new therapeutic agents for infectious and inflammatory diseases. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human use. This product is not a drug and has not been approved by the FDA or any other regulatory agency.

Properties

IUPAC Name

[3-[(2,5-dimethylphenyl)sulfonylamino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15-11-12-16(2)20(13-15)28(25,26)23-18-9-6-10-19(14-18)27-21(24)22-17-7-4-3-5-8-17/h3-5,7-8,11-13,18-19,23H,6,9-10,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRLNOJDKSSMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with cyclohexylamine to form the sulfonamide intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenylcarbamate moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound . These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Methyl (3-Hydroxyphenyl)-Carbamate

This simpler carbamate (CAS 13683-89-1) lacks the sulfonamide and cyclohexyl groups but shares the phenylcarbamate core. Key comparisons include:

  • Molecular Weight : 167.15 g/mol (vs. ~434 g/mol for the target compound).
  • Solubility : The hydroxyl group likely improves aqueous solubility compared to the hydrophobic dimethylphenylsulfonamido group in the target compound.
  • Safety : Classified under GHS with hazard warnings (e.g., acute toxicity), suggesting that carbamates with polar groups may pose higher immediate risks .

Propham (Isopropyl Phenylcarbamate)

A pesticide with structural similarities:

  • Structure : Phenylcarbamate with an isopropyl group instead of the sulfonamido-cyclohexyl chain.
  • Application: Herbicidal activity vs.
  • Stability : Propham’s simpler structure may confer faster degradation, whereas the sulfonamido group in the target compound could enhance persistence .

Thiourea Derivatives

lists 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea, a thiourea analog with a perfluorinated aromatic group. Comparisons include:

  • Electronic Effects : The electron-withdrawing perfluorophenyl group in thioureas may enhance receptor binding vs. the electron-donating methyl groups in the target compound’s 2,5-dimethylphenyl moiety.
  • Molecular Weight: 367.38 g/mol (vs.

Thiazolylmethylcarbamate Analogs

describes thiazole-containing carbamates, such as thiazol-5-ylmethyl derivatives. Key distinctions:

  • Heterocyclic vs. Phenyl : Thiazole rings introduce nitrogen and sulfur atoms, altering electronic properties and hydrogen-bonding capacity compared to purely aromatic phenylcarbamates.
  • Therapeutic Potential: Thiazole derivatives are often explored for antimicrobial or anticancer activity, whereas the target compound’s sulfonamide-carbamate structure aligns more with neurological or metabolic applications .

Biological Activity

Overview

3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide group linked to a cyclohexyl ring and a phenylcarbamate moiety, which together contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially leading to inhibition of their activity. Additionally, the phenylcarbamate moiety may engage with hydrophobic regions in proteins, enhancing binding affinity and specificity.

Biological Activity Profiles

Research has highlighted several aspects of the biological activity of this compound:

  • Enzyme Inhibition : Studies indicate that this compound may act as an enzyme inhibitor, impacting various biochemical pathways.
  • Anticancer Potential : Preliminary findings suggest potential anticancer effects, warranting further investigation into its role in cancer therapy.
  • Antimicrobial Activity : Some studies have explored its efficacy against bacterial strains, indicating possible applications in treating infections.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study demonstrated that this compound inhibits the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in cells. The compound showed a competitive inhibition pattern, suggesting it binds effectively to the enzyme's active site.
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that treatment with this compound resulted in significant cytotoxic effects. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Antimicrobial Efficacy : Research evaluating the antimicrobial properties of this compound against various bacterial strains showed promising results, indicating its potential as a therapeutic agent against resistant pathogens.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionCompetitive inhibitor of carbonic anhydrase
Anticancer PotentialInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against multiple bacterial strains

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